molecular formula C8H5ClF3NO B1394880 1-(2-Chloro-5-(trifluoromethyl)pyridin-3-YL)ethanone CAS No. 944904-73-8

1-(2-Chloro-5-(trifluoromethyl)pyridin-3-YL)ethanone

Cat. No. B1394880
M. Wt: 223.58 g/mol
InChI Key: MTURWIPCZHAYAR-UHFFFAOYSA-N
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Description

“1-(2-Chloro-5-(trifluoromethyl)pyridin-3-YL)ethanone” is a chemical compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The pyridine ring in this compound is substituted with a trifluoromethyl group at the 5-position and a chlorine atom at the 2-position . The compound also contains an ethanone group attached to the 3-position of the pyridine ring .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with a trifluoromethyl group and a chlorine atom attached to it, as well as an ethanone group . The InChI code for this compound is "1S/C8H5ClF3NO/c9-3-7(14)6-2-1-5(4-13-6)8(10,11)12/h1-2,4H,3H2" .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 223.58 . The compound is a light yellow solid .

Scientific Research Applications

Chemical Synthesis and Catalysis

1-(2-Chloro-5-(trifluoromethyl)pyridin-3-YL)ethanone serves as a precursor in the synthesis of complex organic compounds. It plays a crucial role in catalytic processes, particularly in the formation of pyridine-based ligands, which are essential in coordination chemistry. These ligands are instrumental in developing metal complexes with significant spectroscopic, structural, and electrochemical properties. Such complexes find applications in various fields, including material science and biochemistry, due to their unique magnetic and biological activities (Boča, Jameson, & Linert, 2011).

Environmental Science

In environmental science, the compound under study is crucial in understanding the behavior and fate of fluorinated organic compounds. Research into alternative PFAS compounds, which include the likes of 1-(2-Chloro-5-(trifluoromethyl)pyridin-3-YL)ethanone, sheds light on their environmental impact, toxicity, and potential as more sustainable alternatives to traditional PFAS. Such studies are vital for developing new materials that are less harmful to the environment and for understanding the long-term implications of fluorinated compounds in ecosystems (Wang et al., 2019).

Advanced Materials

The compound's unique structure, incorporating both chloro and trifluoromethyl groups attached to a pyridinyl ring, makes it an excellent candidate for developing advanced materials. Its chemical properties are explored in the design of materials with specific electronic, magnetic, and optical characteristics. These materials are promising for applications in electronics, photonics, and as components of complex molecular systems with tailored functionalities (Pilbrow, 1978).

Organic Pollutant Treatment

The study of redox mediators and oxidoreductive enzymes in treating organic pollutants highlights the potential applications of 1-(2-Chloro-5-(trifluoromethyl)pyridin-3-YL)ethanone in environmental remediation. Its role as a redox mediator can enhance the efficiency of enzymatic degradation processes, offering an innovative approach to managing and treating persistent organic pollutants in industrial wastewater (Husain & Husain, 2007).

Safety And Hazards

This compound may be harmful if swallowed, in contact with skin, or if inhaled. It may cause respiratory irritation. Safety precautions include wearing protective gloves, clothing, eye protection, and face protection. If it comes into contact with skin, wash with plenty of soap and water. Avoid breathing dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

1-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO/c1-4(14)6-2-5(8(10,11)12)3-13-7(6)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTURWIPCZHAYAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=CC(=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20695018
Record name 1-[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-5-(trifluoromethyl)pyridin-3-YL)ethanone

CAS RN

944904-73-8
Record name 1-[2-Chloro-5-(trifluoromethyl)-3-pyridinyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944904-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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